molecular formula C15H17NO B14445032 6-Benzyl-1-ethenyl-6-azabicyclo[3.2.0]heptan-7-one CAS No. 75072-17-2

6-Benzyl-1-ethenyl-6-azabicyclo[3.2.0]heptan-7-one

Katalognummer: B14445032
CAS-Nummer: 75072-17-2
Molekulargewicht: 227.30 g/mol
InChI-Schlüssel: UQYXFJLCAJAMJQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Benzyl-1-ethenyl-6-azabicyclo[3.2.0]heptan-7-one is a complex organic compound with a unique bicyclic structure. This compound is characterized by the presence of a benzyl group, an ethenyl group, and an azabicycloheptanone core. The compound’s structure and functional groups make it an interesting subject for various chemical and biological studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzyl-1-ethenyl-6-azabicyclo[3.2.0]heptan-7-one typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the cyclization of a suitable precursor molecule under specific conditions to form the azabicycloheptanone core. The benzyl and ethenyl groups are then introduced through subsequent reactions, such as alkylation and olefination.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. Large-scale synthesis might use continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

6-Benzyl-1-ethenyl-6-azabicyclo[3.2.0]heptan-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The benzyl and ethenyl groups can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Wissenschaftliche Forschungsanwendungen

6-Benzyl-1-ethenyl-6-azabicyclo[3.2.0]heptan-7-one has several applications in scientific research:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 6-Benzyl-1-ethenyl-6-azabicyclo[3.2.0]heptan-7-one involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-Azabicyclo[3.2.0]heptan-7-one: Shares the azabicycloheptanone core but lacks the benzyl and ethenyl groups.

    1-Benzyl-4-ethenylpiperidine: Similar functional groups but different core structure.

    6-Benzyl-1-azabicyclo[3.2.0]heptan-7-one: Lacks the ethenyl group.

Uniqueness

6-Benzyl-1-ethenyl-6-azabicyclo[3.2.0]heptan-7-one is unique due to the combination of its bicyclic core and the presence of both benzyl and ethenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

75072-17-2

Molekularformel

C15H17NO

Molekulargewicht

227.30 g/mol

IUPAC-Name

6-benzyl-1-ethenyl-6-azabicyclo[3.2.0]heptan-7-one

InChI

InChI=1S/C15H17NO/c1-2-15-10-6-9-13(15)16(14(15)17)11-12-7-4-3-5-8-12/h2-5,7-8,13H,1,6,9-11H2

InChI-Schlüssel

UQYXFJLCAJAMJQ-UHFFFAOYSA-N

Kanonische SMILES

C=CC12CCCC1N(C2=O)CC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.